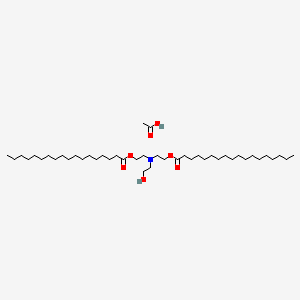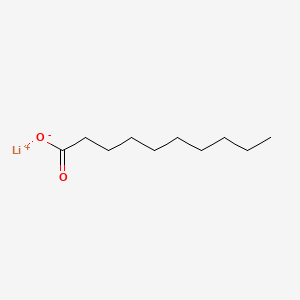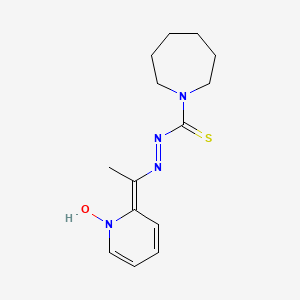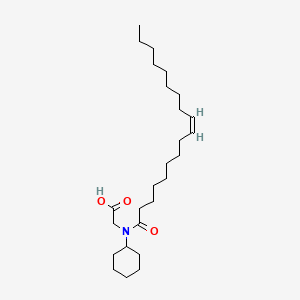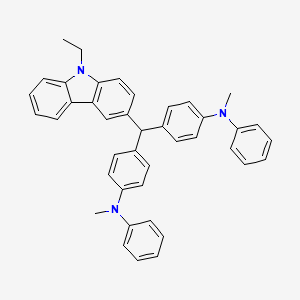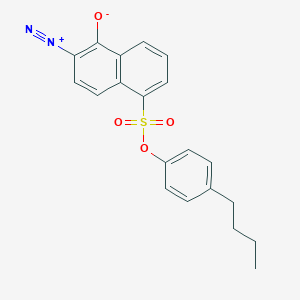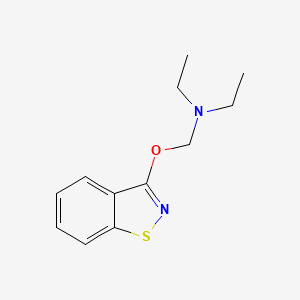
((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine typically involves the reaction of 1,2-benzisothiazole with diethylamine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity . The diethylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
1,2-Benzisothiazole: A parent compound with similar structural features but lacking the diethylamine group.
Benzisothiazole-3-oxide: An oxidized derivative with different chemical properties.
Diethylamine: A simpler amine without the benzisothiazole ring.
Uniqueness: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is unique due to its combination of a benzisothiazole ring and a diethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
94087-87-3 |
|---|---|
Fórmula molecular |
C12H16N2OS |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
N-(1,2-benzothiazol-3-yloxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
GZCHAXSDZLOSHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)COC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
